molecular formula C23H18BrN5O2 B4745309 N~2~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

N~2~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Cat. No.: B4745309
M. Wt: 476.3 g/mol
InChI Key: ZQJFSGFWUUCRDB-UHFFFAOYSA-N
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Description

N~2~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a benzimidazole core, a pyrazole moiety, and a furan ring

Properties

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)-5-[(4-bromopyrazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2/c24-17-12-25-28(14-17)15-18-10-11-21(31-18)22(30)27-23-26-19-8-4-5-9-20(19)29(23)13-16-6-2-1-3-7-16/h1-12,14H,13,15H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJFSGFWUUCRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)CN5C=C(C=N5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the benzyl group. The pyrazole moiety is then synthesized separately and attached to the benzimidazole core. Finally, the furan ring is introduced to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzimidazole or pyrazole rings, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N~2~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of advanced materials with unique properties, such as enhanced conductivity or specific binding affinities.

Mechanism of Action

The mechanism of action of N2-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to specific sites on proteins, modulating their activity. The pyrazole and furan rings may also contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-BENZYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(3-PH-2-PROPENYLIDENE)ACETOHYDRAZIDE
  • 4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-Dimethylbenzenamine
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

Uniqueness

N~2~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its combination of a benzimidazole core, a pyrazole moiety, and a furan ring. This structural arrangement provides distinct chemical and biological properties, setting it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

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